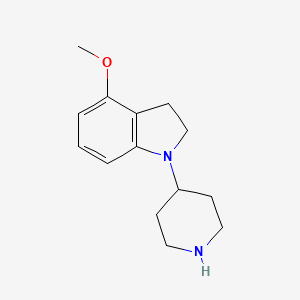
3-(Difluormethyl)pyrrolidin-1-amin
Übersicht
Beschreibung
“3-(Difluoromethyl)pyrrolidin-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Another method involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It is a saturated scaffold, meaning it has single bonds only, which allows for sp3 hybridization . This leads to a non-planar ring structure, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions with nitrogen-based 1,3-dipole azomethine ylides . They can also be functionalized, such as through the addition of a difluoromethyl group .Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Die Verbindung wurde bei der Synthese neuartiger 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide eingesetzt, die eine moderate bis ausgezeichnete antifungale Aktivität zeigten . Diese Amide wurden in einem in vitro-Myzelwachstumshemmtest gegen sieben phytopathogene Pilze getestet .
Entwicklung von Fungiziden
Die Verbindung wurde bei der Entwicklung neuartiger, hochwirksamer Amid-Fungizide für den Pflanzenschutz eingesetzt . Insbesondere die 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-Acylgruppe hat sich in den letzten Jahren als die herausragendste Acyl-Moietätsgruppe erwiesen .
Struktur-Wirkungs-Beziehungen (SAR)-Studien
Die Verbindung wurde in SAR-Studien verwendet, um ein dreidimensionales quantitatives Struktur-Wirkungs-Beziehungsmodell für die Verbindungen zu entwickeln . Dies trägt zum Verständnis der Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität bei.
Molekular-Docking-Studien
Die Verbindung wurde in Molekular-Docking-Studien eingesetzt. So könnte beispielsweise das Carbonyl-Sauerstoffatom eines Derivats dieser Verbindung Wasserstoffbrückenbindungen zum Hydroxyl von TYR58 und TRP173 an der Succinat-Dehydrogenase (SDH) ausbilden .
Synthese neuer Heterocyclen
Die Verbindung wurde bei der Synthese von drei völlig neuen difluormethylierten Heterocyclen verwendet . Dazu gehören 3-(Difluormethyl)-1-methylpyrazolin und 3-(Difluormethyl)-pyrrol mit einer Carbonsäurefunktion in Position 4 sowie 3-(Difluormethyl)-5-methylthiophen-2 .
Entwicklung von kommerziellen Fungiziden
Die Verbindung wurde bei der Entwicklung einer Reihe von exzellenten kommerziellen Fungiziden wie Isopyrazam, Sedaxan, Bixafen, Fluxapyroxad und Benzovindiflupyr verwendet .
Safety and Hazards
The safety data sheet for a related compound, pyrrolidin-3-ol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The pyrrolidine ring and its derivatives continue to be of interest in drug discovery due to their versatile properties . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of more efficient and selective methods for the synthesis and functionalization of pyrrolidines, such as the addition of a difluoromethyl group, is a promising area of research .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-1-2-9(8)3-4/h4-5H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRCJNWRIRXGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


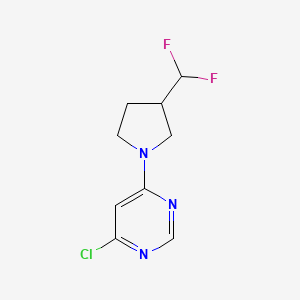
![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
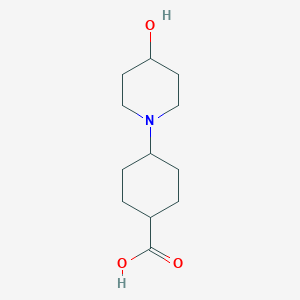


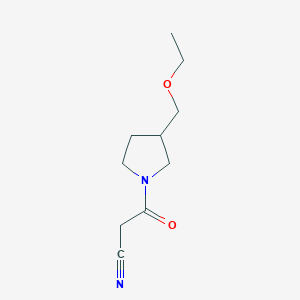
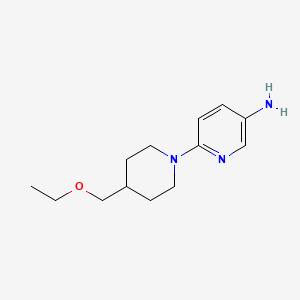


![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
